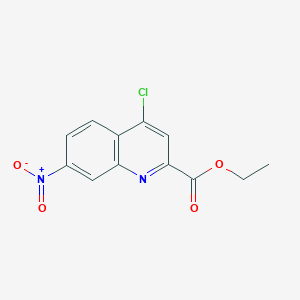

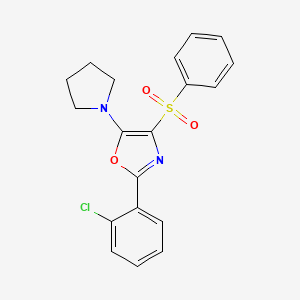

![molecular formula C22H25ClFN3O4S2 B2730172 4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216494-27-7](/img/structure/B2730172.png)

4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

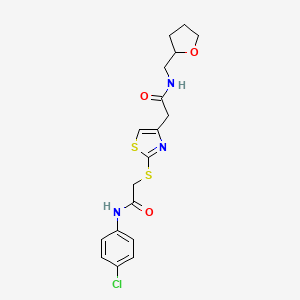

This compound contains several functional groups including an ethylsulfonyl group, a fluorobenzo[d]thiazol group, and a morpholinoethyl group attached to a benzamide core . These groups could potentially give this compound a variety of chemical properties and reactivities.

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through various organic reactions such as nucleophilic substitution, condensation, and coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzamide core. The presence of the fluorobenzo[d]thiazol group could potentially introduce aromaticity into the structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the ethylsulfonyl group might be susceptible to nucleophilic attack, while the fluorobenzo[d]thiazol group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s electronegativity and polarity .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds structurally related to "4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride" have been synthesized and evaluated for their antimicrobial efficacy. For instance, novel sulfonamide benzothiazole derivatives, including those with fluoro substitutions, have shown promising antimicrobial activities. These compounds' synthesis aims to harness the pharmacological potentials known to benzothiazoles and sulphonamide compounds, which are vast and varied, including antimicrobial properties (V. Jagtap et al., 2010; Snehal Patel et al., 2009).

Enzyme Inhibition for Therapeutic Applications

Another application area is the development of enzyme inhibitors for therapeutic use. Aromatic sulfonamide compounds, including those with morpholino groups, have been studied for their inhibitory effects on carbonic anhydrases, which play significant roles in various physiological processes. These compounds have demonstrated nanomolar inhibitory concentrations against several isoenzymes, indicating potential therapeutic applications (C. Supuran et al., 2013).

Anti-inflammatory and Anticonvulsant Screening

Compounds with the sulfonamido group have also been synthesized and evaluated for their potential anti-inflammatory and anticonvulsant activities. This includes a variety of structural derivatives aimed at exploring the therapeutic potential of such compounds in treating inflammation and seizure disorders (D. Sahin et al., 2012).

Cytotoxic Activity

Moreover, novel sulfonamide derivatives, including those with morpholine and benzothiazole groups, have been investigated for their cytotoxic activities against various cancer cell lines. These studies contribute to the search for new anticancer agents by identifying compounds with promising cytotoxic profiles (M. Ghorab et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-ethylsulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O4S2.ClH/c1-2-32(28,29)18-6-3-16(4-7-18)21(27)26(10-9-25-11-13-30-14-12-25)22-24-19-8-5-17(23)15-20(19)31-22;/h3-8,15H,2,9-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMQGOMZAGYRPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClFN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2730092.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2730094.png)

![(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride](/img/structure/B2730105.png)

![5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2730106.png)